molecular formula C14H14OS B6371495 3-Methyl-5-(2-methylthiophenyl)phenol CAS No. 1262003-00-8

3-Methyl-5-(2-methylthiophenyl)phenol

Cat. No.: B6371495
CAS No.: 1262003-00-8
M. Wt: 230.33 g/mol
InChI Key: NXKPKIVJBNEAEJ-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-methylthiophenyl)phenol is an organic compound with the molecular formula C14H14OS It is a phenolic compound characterized by the presence of a methyl group and a thiophenyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2-methylthiophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2-methylthiophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenolic compounds.

Scientific Research Applications

3-Methyl-5-(2-methylthiophenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2-methylthiophenyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in redox reactions, contributing to its antioxidant properties. Additionally, the thiophenyl group may interact with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-phenylphenol: Lacks the thiophenyl group, which may result in different chemical and biological properties.

    2-Methyl-5-(2-methylthiophenyl)phenol: Similar structure but with a different substitution pattern on the phenol ring.

    4-Methyl-5-(2-methylthiophenyl)phenol: Another isomer with a different position of the methyl group on the phenol ring.

Uniqueness

3-Methyl-5-(2-methylthiophenyl)phenol is unique due to the specific positioning of the methyl and thiophenyl groups, which can influence its reactivity and interactions with other molecules. This unique structure may impart distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

3-methyl-5-(2-methylsulfanylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c1-10-7-11(9-12(15)8-10)13-5-3-4-6-14(13)16-2/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKPKIVJBNEAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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